Ethyl (5-ethyl-2-pyridinyl)acetate
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Overview
Description
Ethyl (5-ethyl-2-pyridinyl)acetate, also known as ethyl 2-(5-ethylpyridin-2-yl)acetate, is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an ethyl group attached to one of the carbon atoms. An acetate group is attached to the nitrogen atom of the pyridine ring .
Scientific Research Applications
Memory Enhancement
- Ethyl (5-ethyl-2-pyridinyl)acetate derivatives have been investigated for their potential to enhance memory. A study by Li Ming-zhu (2010) synthesized 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and tested its effects on memory in mice using a swimming maze test. The results indicated a significant decrease in mistake frequency, suggesting memory facilitation effects (Li Ming-zhu, 2010).
Analgesic and Anti-inflammatory Activities
- Derivatives of this compound have shown promising analgesic and anti-inflammatory activities. Agudoawu and Knaus (2000) synthesized ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates and found these compounds exhibited superior analgesic and anti-inflammatory activities compared to reference drugs like aspirin and ibuprofen (Agudoawu & Knaus, 2000).
Synthesis of Heterocyclic Compounds
- This compound is utilized in the synthesis of various heterocyclic compounds. Janda (2001) detailed the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids using ethyl (l//-tetrazol-5-yl)acetate, demonstrating its utility in creating compounds with potential anti-inflammatory and analgesic properties (Janda, 2001).
Crystal Structure Analysis
- The compound ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, a derivative of this compound, has been studied for its crystal structure and 3D energy frameworks. This research, led by Kumara et al. (2019), used NMR, mass spectroscopy, and X-ray diffraction studies to characterize the molecular structure, providing insights into the chemical properties of such compounds (Kumara et al., 2019).
Electrophilic Aromatic Reactivities
- Research on the electrophilic aromatic reactivities of 1-arylethyl esters, including those derived from this compound, has been conducted to understand their behavior under pyrolysis conditions. Amin and Taylor (1979) explored these reactivities, shedding light on the chemical dynamics of such compounds (Amin & Taylor, 1979).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-(5-ethylpyridin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-9-5-6-10(12-8-9)7-11(13)14-4-2/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXRZBGHRCPLKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652579 |
Source
|
Record name | Ethyl (5-ethylpyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99986-02-4 |
Source
|
Record name | Ethyl (5-ethylpyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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